4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, acetic acid, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and isoxazole rings
Common Reagents and Conditions
Common reagents include hydrazine, acetic acid, and various aldehydes for the initial synthesis steps. Oxidizing and reducing agents are used for further modifications .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.
4-Nitro-1H-pyrazole: Contains the nitro group and pyrazole ring.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: A nitrogen-rich energetic material with similar structural features
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C16H19N7O4 |
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Molecular Weight |
373.37 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H19N7O4/c1-10-15(23(25)26)11(2)22(19-10)9-13-12(3)27-20-14(13)16(24)17-6-8-21-7-4-5-18-21/h4-5,7H,6,8-9H2,1-3H3,(H,17,24) |
InChI Key |
OFMWCQCFGNNZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NCCN3C=CC=N3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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